5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide
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Overview
Description
5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and sulfonamide groups, as well as a methylsulfanylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, methyl, and sulfonamide groups. The final step involves the attachment of the methylsulfanylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 5-chloro-1,3-dimethyl-N-(2-methylphenyl)pyrazole-4-sulfonamide
- 5-chloro-1,3-dimethyl-N-(2-ethylsulfanylphenyl)pyrazole-4-sulfonamide
- 5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-(2-methylsulfanylphenyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8-11(12(13)16(2)14-8)20(17,18)15-9-6-4-5-7-10(9)19-3/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBBIUORJVTUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2=CC=CC=C2SC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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